4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C10H18Cl2N4O |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
4-methoxy-5-piperazin-1-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-6-10(11)13-7-8(9)14-4-2-12-3-5-14;;/h6-7,12H,2-5H2,1H3,(H2,11,13);2*1H |
InChI Key |
NCIVGAFVNZZUTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1N2CCNCC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-Bromo-4-methoxy-2-nitropyridine with Piperazine
-
Starting Material : 5-Bromo-4-methoxy-2-nitropyridine.
-
Substitution : React with piperazine in a polar aprotic solvent (e.g., DMF, DMSO) at 80–100°C for 12–24 hours.
-
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
-
Salt Formation : Treat the free base with HCl in ethanol to yield the dihydrochloride salt.
Key Data :
| Step | Conditions | Yield (Reported Analogues) |
|---|---|---|
| NAS | DMF, 90°C, 18h | ~60–70% |
| Reduction | H₂ (1 atm), Pd/C, MeOH | ~85–90% |
| Salt Formation | HCl/EtOH, RT | >95% |
This method is favored for its scalability but requires careful control of substitution regioselectivity.
Cyclization of Enaminones with Guanidine Derivatives
Adapting strategies from pyrimidine synthesis, the pyridine core can be assembled via cyclization reactions .
Enaminone-Guanidine Cyclization
-
Enaminone Synthesis : React 3-methoxy-4-(piperazin-1-yl)acrylaldehyde with DMF-DMA to form an enaminone.
-
Cyclization : Combine with guanidine hydrochloride in ethanol under reflux (Δ, 6h).
-
Workup : Purify via silica gel chromatography (DCM:MeOH gradient).
Advantages :
-
High purity (>97%) achievable with optimized chromatography.
-
Modularity for introducing substituents at C4 and C5 positions.
Limitations :
Hydrogenation of Nitropyridine Intermediates
A patent-pending method for analogous pyridinones suggests hydrogenation as a critical step for amine formation.
Pathway Overview
-
Nitration : Introduce a nitro group at C5 of 4-methoxy-2-aminopyridine.
-
Piperazine Coupling : Perform NAS with piperazine under Mitsunobu conditions (DIAD, PPh₃).
-
Nitro Reduction : Use PtO₂ or Raney Ni under H₂ (3 atm) to reduce NO₂ to NH₂.
Critical Parameters :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| NAS + Reduction | 60–70 | 90–95 | Moderate | High |
| Cyclization | 40–50 | 97+ | High | Moderate |
| Hydrogenation | 70–75 | 85–90 | Low | High |
| Buchwald-Hartwig | 65–80 | 95+ | High | Moderate |
Optimal Route : NAS followed by catalytic hydrogenation balances yield and scalability, making it industrially viable.
Challenges and Optimization Strategies
Regioselectivity in Substitution
Salt Formation
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
- A study highlighted the potential of this compound to modulate signaling pathways associated with cell growth and survival, making it a candidate for further development in cancer therapeutics .
-
Neurological Disorders :
- The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary findings indicate possible neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .
- Additionally, derivatives of piperazine have shown promise in modulating neurotransmitter systems, indicating a potential role in managing psychiatric disorders .
-
Antimicrobial Properties :
- Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The dihydrochloride form may enhance solubility and bioavailability, contributing to its efficacy against infections .
- Studies have reported effective inhibition of bacterial growth, suggesting that this compound could be explored as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
A detailed evaluation of related compounds showed that those containing piperazine and pyridine moieties exhibited significant cytotoxicity against human cancer cell lines. In vitro studies revealed that these compounds could effectively inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptotic pathways .
Case Study 2: Neuroprotective Effects
Research focusing on the neuroprotective potential of similar compounds indicated promising results in animal models of neurodegenerative diseases. These studies suggested that such compounds could reduce oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against neurodegeneration .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Pharmacological Use | Synthesis Method |
|---|---|---|---|---|---|---|
| This compound | C10H16Cl2N4O | 295.17 g/mol | Pyridine | Methoxy, piperazinyl | Research compound (inferred) | Likely Pd-catalyzed coupling |
| Levocetirizine Dihydrochloride | C21H25ClN2O3·2HCl | 461.81 g/mol | Phenyl | Chlorophenyl, piperazinyl, ethoxy | Antihistamine (H1 antagonist) | Multi-step organic synthesis |
| 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | C9H16N6 | 208.26 g/mol | Pyrimidine | Methylpiperazinyl | Intermediate in drug synthesis | Buchwald-Hartwig amination |
| Pyridoxamine Dihydrochloride | C8H14Cl2N2O2 | 241.11 g/mol | Pyridine | Aminomethyl, hydroxymethyl | Vitamin B6 analog, antioxidant | Chemical derivatization |
Key Observations
Core Structure Variations: The target compound’s pyridine core differs from the pyrimidine in 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine and the phenyl group in Levocetirizine. Pyridine derivatives often exhibit distinct electronic properties compared to pyrimidines, influencing binding affinity and metabolic stability . Pyridoxamine’s hydroxyl and aminomethyl groups contrast with the methoxy and piperazinyl groups of the target compound, leading to divergent applications (vitamin vs. receptor-targeted drug) .
Pharmacological Activity: Levocetirizine’s piperazinyl group contributes to its antihistamine activity, suggesting that the target compound may similarly interact with amine-sensitive targets .
Synthesis and Stability :
- The discontinued status of n-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride () underscores challenges in manufacturing certain dihydrochloride salts, possibly due to hygroscopicity or instability. This contrasts with the commercial success of Levocetirizine and Pyridoxamine, indicating that salt stability varies significantly with substituents .
- Pd-catalyzed coupling, as seen in , is a scalable method for introducing piperazine groups, likely relevant to the target compound’s synthesis .
Solubility and Formulation :
- Dihydrochloride salts generally improve aqueous solubility. Levocetirizine’s dihydrochloride form enhances oral bioavailability, a trait shared with Pyridoxamine and inferred for the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a pyridine core. Key steps include:
- Methoxy Introduction : Alkylation or nucleophilic substitution to attach the methoxy group at the 4-position.
- Piperazine Coupling : Buchwald-Hartwig amination or SNAr reactions to introduce the piperazine moiety at the 5-position.
- Salt Formation : Treatment with HCl to yield the dihydrochloride form, enhancing solubility and stability .
- Critical Parameters : Reaction temperature (often 80–120°C), pH control (neutral for coupling steps), and anhydrous conditions for HCl salt formation.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO expected at m/z 225.1356).
- HPLC-PDA : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. How does the dihydrochloride form influence physicochemical properties?
- Methodological Answer :
- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays.
- Stability : Enhanced hygroscopicity requires storage in desiccators at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the methoxy group) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core Modifications : Vary substituents on the pyridine (e.g., replace methoxy with ethoxy or halogens) and piperazine (e.g., N-alkylation or aryl substitution).
- Biological Assays : Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity (K) .
- Example SAR Table :
| Substituent (Position) | Binding Affinity (K, nM) | Solubility (mg/mL) |
|---|---|---|
| -OCH (4) | 12.3 ± 1.2 | 55 |
| -Cl (4) | 45.6 ± 3.1 | 28 |
| -N(CH) (5) | 8.9 ± 0.8 | 40 |
Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 60°C for 24 hours. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify pH-dependent instability (e.g., acid-catalyzed hydrolysis of the piperazine ring).
- Mitigation Strategies : Use lyophilization for long-term storage or formulate with stabilizers (e.g., antioxidants like BHT) .
Q. How to identify and characterize synthetic impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted intermediates or over-alkylated derivatives).
- Isolation : Preparative HPLC to isolate impurities (>90% purity) for structural elucidation via NMR.
- Quantification : Follow ICH Q3A guidelines, setting thresholds for reporting (<0.10%) and qualifying impurities (<0.15%) .
Q. What strategies optimize receptor-targeting specificity for this compound?
- Methodological Answer :
- Target Validation : CRISPR-Cas9 knockout of suspected receptors (e.g., 5-HT) in cell lines to confirm on-target effects.
- Off-Target Screening : Use panels like Eurofins CEREP for profiling against 100+ receptors/ion channels.
- Pharmacophore Modeling : Align compound conformers with known agonists/antagonists to predict selectivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
